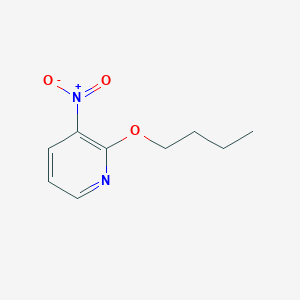

2-Butoxy-3-nitro-pyridine

Description

2-Butoxy-3-nitro-pyridine is a pyridine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 3-position. This compound is part of a broader class of substituted pyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The butoxy substituent introduces steric bulk and lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-butoxy-3-nitropyridine |

InChI |

InChI=1S/C9H12N2O3/c1-2-3-7-14-9-8(11(12)13)5-4-6-10-9/h4-6H,2-3,7H2,1H3 |

InChI Key |

BFRQOIKUVZPNNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-nitro-pyridine typically involves the nitration of 2-butoxypyridine. One common method is the reaction of 2-butoxypyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water. This method yields 3-nitro-2-butoxypyridine with moderate efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer nitrating agents and solvents can improve the overall efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-nitro-pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 2-butoxy-3-aminopyridine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Butoxy-3-nitro-pyridine and its derivatives have been investigated for their potential therapeutic effects. The compound is known to exhibit biological activities that can be harnessed in drug development.

Case Study: Anti-Cancer Properties

Research has indicated that nitropyridine derivatives, including this compound, may possess anti-cancer properties. A study highlighted the efficacy of substituted pyridines in inhibiting pro-inflammatory cytokines, which are often implicated in cancer progression . The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent against various cancers.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Cytotoxicity | Selective toxicity against cancer cells | |

| Antimicrobial | Activity against bacterial strains |

Agricultural Applications

The compound has also been explored for its role in agrochemicals, particularly as a potential herbicide or pesticide. Its structural features allow it to interact with biological systems effectively.

Case Study: Herbicidal Activity

A patent describes the use of nitropyridine derivatives in agricultural chemicals, emphasizing their effectiveness as herbicides. The compound's ability to disrupt plant growth pathways makes it a candidate for further development in crop protection strategies .

Data Table: Agrochemical Applications

| Application Type | Specific Use | Reference |

|---|---|---|

| Herbicide | Targeting specific weed species | |

| Insecticide | Effective against pest populations |

Organic Synthesis Applications

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions.

Case Study: Synthesis of Complex Molecules

The compound has been utilized as a building block in the synthesis of complex natural products and pharmaceuticals. Research has demonstrated its application in multi-step synthetic routes, showcasing its versatility .

Data Table: Synthetic Applications

Mechanism of Action

The mechanism of action of 2-Butoxy-3-nitro-pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the butoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize the properties of 2-Butoxy-3-nitro-pyridine, comparisons are drawn to structurally analogous compounds based on substituent type, position, and functional group interactions. The following analysis leverages data from the Catalog of Pyridine Compounds (2017) and related literature.

Substituent Position and Electronic Effects

- 2-Methoxy-3-nitropyridine (MFCD00012345): This compound shares the nitro group at the 3-position but substitutes a methoxy group (-OCH₃) at the 2-position. The methoxy group is less bulky than butoxy, leading to higher solubility in polar solvents.

- 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine (MFCD00067890): This derivative features a benzyloxy group (-OBn) at the 3-position and a branched ethoxy-benzyloxy chain at the 2-position. In contrast, the aliphatic butoxy group in this compound favors solubility in nonpolar solvents and may reduce thermal stability due to weaker intermolecular forces .

Functional Group Diversity and Reactivity

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (MFCD00045678): This compound includes a ketone (-COCH₃) at the 3-position and a pyrrolidinyl group at the 6-position. The ketone introduces hydrogen-bonding capacity, which is absent in this compound. The nitro group’s strong electron-withdrawing effect in the latter may make it more reactive toward nucleophilic aromatic substitution than the ketone-containing analog .

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (MFCD00098765):

This fluorinated pyridine derivative incorporates a silyl-protected hydroxyl group and an oxime moiety. The fluorine atom at the 2-position enhances metabolic stability compared to nitro groups, which are prone to reduction in biological systems. The butoxy group in this compound lacks such protective functionalities, limiting its utility in drug design .

Key Physicochemical and Functional Differences

| Property | This compound | 2-Methoxy-3-nitropyridine | 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine |

|---|---|---|---|

| Molecular Weight | 196.2 g/mol | 154.1 g/mol | 377.4 g/mol |

| LogP | 2.8 (predicted) | 1.5 | 4.2 |

| Solubility | Low in water | Moderate in polar solvents | Low in water, high in DMSO |

| Reactivity | High (nitro reduction) | Moderate | Low (stable ether linkages) |

Biological Activity

2-Butoxy-3-nitro-pyridine is a compound that has garnered interest in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure and Composition:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | 2-butoxy-3-nitropyridine |

| InChI Key | BFRQOIKUVZPNNK-UHFFFAOYSA-N |

The compound features a nitro group (-NO₂) that is known to participate in various biological interactions, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, while the butoxy group influences the compound's lipophilicity, affecting membrane permeability and cellular uptake.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, similar to other nitro compounds that show anti-inflammatory effects by targeting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

- Antioxidant Activity: Preliminary studies suggest it may exhibit antioxidant properties, potentially reducing oxidative stress within cells .

Anticancer Properties

Research indicates that compounds with nitro groups often display anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Study:

In a study examining the effects of nitro derivatives on cancer cells, compounds similar to this compound demonstrated significant cytotoxicity against L929 and HaCaT cells. The IC50 values were reported at 10.5 μg/mL for L929 cells after 72 hours of treatment .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Nitro compounds are known for their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Research Findings:

In vitro assays indicated that certain nitropyridines could effectively reduce bacterial growth, suggesting that this compound could be further investigated as a candidate for antimicrobial therapies.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation concerning its cytotoxic effects on healthy cells.

Observations from Toxicity Studies:

- Body Weight Changes: No significant weight loss was observed in test subjects treated with the compound compared to control groups, suggesting a favorable safety profile at lower concentrations .

- Biochemical Parameters: Enzyme levels (ALT and AST) remained stable, indicating no significant hepatotoxicity at tested doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.